(3-(Diphenylphosphoryl)phenyl)boronic acid
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Overview
Description
(3-(Diphenylphosphoryl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diphenylphosphoryl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl halide. One common method is the palladium-catalyzed cross-coupling reaction, where the boronic acid reacts with the halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Diphenylphosphoryl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Diphenylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The diphenylphosphoryl group enhances the compound’s stability and reactivity, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the diphenylphosphoryl group.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of a diphenylphosphoryl group.
Uniqueness
(3-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to simpler boronic acids .
Properties
Molecular Formula |
C18H16BO3P |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
(3-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-8-7-13-18(14-15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H |
InChI Key |
RGECTLDNPAOXTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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